Paraquat

Description

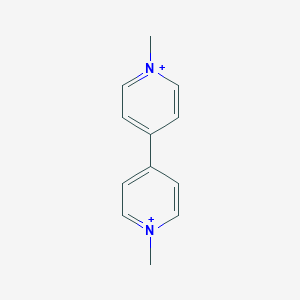

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12/h3-10H,1-2H3/q+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFDPOAKFNIJBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3034799 | |

| Record name | Paraquat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow, odorless solid; [HSDB] Technical grade is a dark red solution; [CHEMINFO] Commercially available as an aqueous solution with surfactants; [ACGIH], [herbicide] [Note: Paraquat may also be found commercially as a methyl sulfate | |

| Record name | Paraquat | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6534 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PARAQUAT (PARAQUAT DICHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/375 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

Boiling point (760 mm Hg): Decomposes at 175-180 °C (347-356 °F), decomposes | |

| Record name | Paraquat | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PARAQUAT (PARAQUAT DICHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/375 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In water, 6.2X10+5 mg/L at 20 °C, Practically insoluble in organic solvents. | |

| Record name | Paraquat | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.24 | |

| Record name | PARAQUAT (PARAQUAT DICHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/375 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.0000001 [mmHg], VP: Approximately 0 mm at 20 °C, Vapor pressure of salts is very low, below 1X10-7 mm Hg /Paraquat salts/, <7.5X10-8 mm Hg at 25 °C, <0.0000001 mmHg | |

| Record name | Paraquat | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6534 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Paraquat | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PARAQUAT (PARAQUAT DICHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/375 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

The only impurity permitted in paraquat is free 4,4'-bipyridyl at a maximum level of 0.25%. | |

| Record name | Paraquat | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow solid, Off-white powder, ...a liquid in various strengths... The form marketed in the U.S. has a blue dye to keep it from being confused with beverages, a sharp odor to serve as a warning, and an agent to cause vomiting if someone drinks it., Yellow-white hygroscopic powder | |

CAS No. |

4685-14-7 | |

| Record name | Paraquat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4685-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paraquat [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004685147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paraquat | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Paraquat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-dimethyl-4,4'-bipyridinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARAQUAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLG39H7695 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Paraquat | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PARAQUAT (PARAQUAT DICHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/375 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

Colorless crystals; mp: 300 °C (decomposes); very soluble in water, slightly soluble in lower alcohols. Insoluble in hydrocarbons. Hydrolyzed by alkali. Inactivated by inert clays and anionic surfactants; corrosive to metal; non-volatile /Paraquat dichloride/, A solid. MP: 300 °C (approximate decomposition) /Paraquat dimethyl sulfate/, 572 °F (decomposes) | |

| Record name | Paraquat | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PARAQUAT (PARAQUAT DICHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/375 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Paraquat in Dopaminergic Neurons

Introduction: Unraveling the Neurotoxic Blueprint of a Widely Used Herbicide

Paraquat (1,1'-dimethyl-4,4'-bipyridinium dichloride) is a highly effective and widely used herbicide. However, a compelling and growing body of epidemiological and toxicological evidence has implicated it as a significant environmental risk factor for Parkinson's disease (PD).[1] PD is characterized by the progressive loss of dopaminergic (DA) neurons in the substantia nigra pars compacta (SNpc), leading to the hallmark motor deficits of the disease.[2][3] The selective vulnerability of this specific neuronal population to this compound-induced toxicity is not a random event; it is the result of a multi-faceted molecular mechanism that exploits the unique biology of DA neurons.

This guide provides a detailed examination of the core mechanisms through which this compound exerts its neurotoxic effects. We will deconstruct the process from its selective entry into dopaminergic neurons to the downstream cascades of oxidative stress, mitochondrial collapse, protein aggregation, and proteasomal dysfunction that culminate in apoptosis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's neurotoxic action, with an emphasis on the causality behind experimental approaches and the validation of key findings.

Part 1: The "Trojan Horse" Entry: Selective Uptake into Dopaminergic Neurons

The preferential targeting of dopaminergic neurons by this compound is the foundational step in its neurotoxicity. This selectivity is not inherent to the parent compound but is mediated by a specific transport mechanism.

The Critical Role of the Dopamine Transporter (DAT)

In its native, commercially available state, this compound exists as a divalent cation (PQ²⁺). Crucially, PQ²⁺ is not a substrate for the dopamine transporter (DAT, SLC6A3), a protein highly expressed on the presynaptic terminals of DA neurons.[4][5] The key to its entry lies in its chemical reduction.

Extracellular Conversion: The PQ²⁺ to PQ⁺ Switch

Extracellular enzymes, particularly NADPH oxidase found on the surface of microglia, can reduce the stable PQ²⁺ to a highly reactive monovalent cation radical, PQ⁺.[4][6][7] This conversion is the critical event that weaponizes this compound against DA neurons. Once formed, PQ⁺ is recognized as a substrate and is actively transported into the neuron through the DAT.[4][6] This mechanism is analogous to the bioactivation of another well-known parkinsonian toxicant, MPTP, which is metabolized to its toxic form, MPP⁺, before being taken up by DAT.[4]

The causality for this selective uptake explains why dopaminergic systems are profoundly affected while other neuronal populations are relatively spared.[4][5] Genetic variants in the DAT gene that increase transporter expression have been associated with a higher risk of PD in individuals exposed to this compound, further cementing this transport mechanism's central role.[4][5]

Figure 1: Selective uptake of this compound into a dopaminergic neuron.

Experimental Protocol: Validating DAT-Mediated Uptake

To experimentally validate that this compound uptake is DAT-dependent, a competitive uptake assay is employed. This protocol uses radiolabeled substrates and specific inhibitors to ensure the observed transport is genuinely mediated by DAT.

Protocol 1: [³H]MPP⁺ Competitive Uptake Assay

-

Cell Culture: Utilize human embryonic kidney (HEK293) cells or a similar line stably transfected to express the human dopamine transporter (DAT). Culture parallel wells of vector-only transfected cells as a negative control.

-

Pre-incubation: Treat DAT-expressing cells and control cells with varying concentrations of the reduced form of this compound (PQ⁺) for 15-30 minutes. Include a set of wells treated with a known DAT inhibitor (e.g., 10 µM GBR 12,935) as a positive control for transport inhibition.

-

Uptake Initiation: Add a fixed concentration of [³H]MPP⁺ (a well-characterized DAT substrate) to all wells and incubate for a short period (e.g., 10 minutes) at 37°C.

-

Uptake Termination: Rapidly terminate the uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular [³H]MPP⁺.

-

Cell Lysis & Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.[8]

-

Data Analysis: A reduction in [³H]MPP⁺ uptake in the presence of PQ⁺, similar to the reduction seen with GBR 12,935, indicates that PQ⁺ competes for transport via DAT. No significant reduction should be observed in the vector-only control cells. This self-validating design confirms the specificity of the interaction.[4]

Part 2: The Core Engine of Toxicity: Intracellular Redox Cycling

Once inside the dopaminergic neuron, PQ⁺ engages in a continuous and destructive process of redox cycling, turning the cell's own machinery against itself to generate massive amounts of reactive oxygen species (ROS).

The Futile Cycle of Reduction and Oxidation

Intracellularly, PQ⁺ is further reduced by enzymes like NADPH-cytochrome P450 reductase.[9][10] This newly formed this compound radical immediately reacts with molecular oxygen (O₂) to regenerate the PQ⁺ cation and, in the process, creates a superoxide anion (O₂⁻•).[9][10][11] This regenerated PQ⁺ is now free to accept another electron, perpetuating a futile cycle that continuously consumes cellular reducing equivalents (like NADPH) and churns out superoxide radicals.[9][10]

The superoxide anion is the primary ROS, which is then rapidly converted by superoxide dismutase (SOD) into hydrogen peroxide (H₂O₂). In the presence of transition metals like iron, which are abundant in the substantia nigra, H₂O₂ can be converted via the Fenton reaction into the highly damaging hydroxyl radical (•OH).[9]

Figure 3: A validated experimental workflow for studying this compound's effects.

Conclusion: A Multi-Pronged Assault on Dopaminergic Neurons

The mechanism of action of this compound in dopaminergic neurons is not a single event but a cascade of interconnected pathological processes. It begins with a deceptive, selective entry via the dopamine transporter, followed by a relentless internal assault fueled by redox cycling. This core process generates massive oxidative stress, which in turn cripples mitochondria, disrupts proteostasis by promoting α-synuclein aggregation, and disables the ubiquitin-proteasome system. The convergence of energy failure, accumulation of toxic proteins, and the release of pro-apoptotic factors ultimately seals the fate of the neuron. Understanding this intricate and devastating pathway is paramount for developing targeted therapeutic strategies to protect vulnerable neuronal populations from environmental toxicants and mitigate the risk of neurodegenerative diseases like Parkinson's.

References

-

Rappold, P. M., Cui, M., Chesser, A. S., Tibbett, J., Grima, J. C., Duan, L., Sen, N., Javitch, J. A., & Tieu, K. (2011). This compound neurotoxicity is mediated by the dopamine transporter and organic cation transporter-3. Proceedings of the National Academy of Sciences of the United States of America, 108(51), 20766–20771. [Link]

-

Peng, J., Stevenson, F. F., Doctrow, S. R., & Andersen, J. K. (2005). Iron-Enhanced this compound-Mediated Dopaminergic Cell Death Due to Increased Oxidative Stress as a Consequence of Microglial Activation. Journal of Biological Chemistry, 280(42), 35225-35233. [Link]

-

Yang, W., & Tiffany-Castiglioni, E. (2015). This compound Induces Cell Death Through Impairing Mitochondrial Membrane Permeability. Neurochemical Research, 40(8), 1677-1687. [Link]

-

Manning-Bog, H. E., McCormack, A. L., Li, J., Uversky, V. N., Fink, A. L., & Di Monte, D. A. (2002). The herbicide this compound causes up-regulation and aggregation of alpha-synuclein in mice. The Journal of Biological Chemistry, 277(3), 1641–1644. [Link]

-

Wikipedia contributors. (2024, January 10). Causes of Parkinson's disease. In Wikipedia, The Free Encyclopedia. [Link]

-

Mohammadi-Bardbori, A., & Ghazi-Khansari, M. (2008). Evidence of Oxidative Damage in this compound Toxicity. Archives of Industrial Hygiene and Toxicology, 59(2), 125-131. [Link]

-

Scilit. (2011). This compound neurotoxicity is mediated by the dopamine transporter and organic cation transporter-3. [Link]

-

Rappold, P. M., Cui, M., Chesser, A. S., Tibbett, J., Grima, J. C., Duan, L., ... & Tieu, K. (2011). This compound neurotoxicity is mediated by the dopamine transporter and organic cation transporter-3. ResearchGate. [Link]

-

Kim, J. M., Cha, S. H., Choi, Y. R., Jou, I., & Joe, E. H. (2007). This compound induces dopaminergic dysfunction and proteasome impairment in DJ-1-deficient mice. Human Molecular Genetics, 16(23), 2996–3007. [Link]

-

Dettmer, U., Newman, A. J., Luth, E. S., Bartels, T., & Selkoe, D. (2013). The Parkinson-Associated Toxin this compound Shifts Physiological α-Synuclein Tetramers toward Monomers That Can Be Calpain-Truncated and Form Oligomers. The Journal of Biological Chemistry, 288(49), 35294-35308. [Link]

-

Kim, J. M., Cha, S. H., Choi, Y. R., Jou, I., & Joe, E. H. (2007). This compound induces dopaminergic dysfunction and proteasome impairment in DJ-1-deficient mice. PubMed. [Link]

-

Choi, W. S., Kruse, S. E., Palmiter, R. D., & Xia, Z. (2008). Mitochondrial complex I inhibition is not required for dopaminergic neuron death induced by rotenone, MPP+, or this compound. Proceedings of the National Academy of Sciences, 105(39), 15136-15141. [Link]

-

Ossowska, K., Wardas, J., Kuter, K., Wierońska, J. M., Bortel, A., Wolfarth, S., & Lorenc-Koci, E. (2005). Influence of this compound on dopaminergic transporter in the rat brain. Pharmacological Reports, 57(3), 330-335. [Link]

-

Glazer, L., Tanguay, R. L., & Reif, D. M. (2017). This compound affects mitochondrial bioenergetics, dopamine system expression, and locomotor activity in zebrafish (Danio rerio). Neurotoxicology and Teratology, 62, 33-41. [Link]

-

Castello, P. R., Drechsel, D. A., & Patel, M. (2007). Chapter 21 this compound-induced production of reactive oxygen species in brain mitochondria. Methods in Enzymology, 456, 303-315. [Link]

-

Manning-Bog, H. E., McCormack, A. L., Li, J., Uversky, V. N., Fink, A. L., & Di Monte, D. A. (2002). The herbicide this compound causes up-regulation and aggregation of alpha-synuclein in mice: this compound and alpha-synuclein. The Journal of Biological Chemistry, 277(3), 1641-1644. [Link]

-

Reyes, R. C., V-G, A., & B, F. (2012). Redox cycle of this compound (PQ). In the cytosolic fraction, PQ... ResearchGate. [Link]

-

Tomita, M., Okuyama, T., & Nishimura, Y. (1995). This compound induced DNA damage by reactive oxygen species. Biological & Pharmaceutical Bulletin, 18(6), 867-869. [Link]

-

Sanders, L. H., & Greenamyre, J. T. (2013). The redox cycling mechanism of this compound. The this compound dication (PQ 2 +... ResearchGate. [Link]

-

Lee, K. W., Im, G. Y., Kim, Y. T., & Lee, J. K. (2013). Dopamine and this compound enhance α-synuclein-induced alterations in membrane conductance. Experimental & Molecular Medicine, 45(1), e1. [Link]

-

Ossowska, K., Wardas, J., Kuter, K., Wierońska, J. M., Bortel, A., Wolfarth, S., & Lorenc-Koci, E. (2005). The influence of this compound on dopaminergic transporter in rats. ResearchGate. [Link]

-

McCormack, A. L., Atienza, J. G., Johnston, L. C., & Di Monte, D. A. (2005). Role of oxidative stress in this compound-induced dopaminergic cell degeneration. Journal of Neurochemistry, 93(4), 1030-1037. [Link]

-

Wang, Y., Liu, H., Sun, M., Zhang, C., Liu, F., & Li, G. (2018). Involvement of PINK1/Parkin-mediated mitophagy in this compound- induced apoptosis in human lung epithelial-like A549 cells. Toxicology Letters, 284, 100-107. [Link]

-

Manning-Bog, H. E., Reaney, S. H., & Di Monte, D. A. (2003). α-Synuclein Overexpression Protects against this compound-Induced Neurodegeneration. The Journal of Neuroscience, 23(8), 3095-3099. [Link]

-

Kim, J. M., Cha, S. H., Choi, Y. R., Jou, I., & Joe, E. H. (2007). This compound induces dopaminergic dysfunction and proteasome impairment in DJ-1-deficient mice. Oxford Academic. [Link]

-

Siddique, Y. H., Khan, W., Singh, B. R., & Naqvi, A. H. (2019). Chronic Exposure to this compound Induces Alpha-Synuclein Pathogenic Modifications in Drosophila. MDPI. [Link]

-

Brooks, A. I., Chadwick, C. A., Gelbard, H. A., Cory-Slechta, D. A., & Federoff, H. J. (1999). Role of oxidative stress in this compound-induced dopaminergic cell degeneration. ResearchGate. [Link]

-

Gonzalez-Polo, R. A., Niso-Santano, M., Ortiz-Ortiz, M. A., Gomez-Martin, A., Moran, J. M., Soler, G., ... & Fuentes, J. M. (2009). Inhibition of protein ubiquitination by this compound and 1-methyl-4-phenylpyridinium impairs ubiquitin-dependent protein degradation pathways. Journal of Neurochemistry, 108(5), 1117-1131. [Link]

-

Castello, P. R., Drechsel, D. A., & Patel, M. (2007). Mitochondria are a major source of this compound-induced reactive oxygen species production in the brain. The Journal of Biological Chemistry, 282(19), 14186–14193. [Link]

-

Liew, J. K., & Tan, C. H. (2021). This compound and Parkinson's Disease: The Molecular Crosstalk of Upstream Signal Transduction Pathways Leading to Apoptosis. Biomolecules, 11(11), 1667. [Link]

-

Czerniczyniec, A., Lores-Arnaiz, S., & Bustamante, J. (2013). Mitochondrial susceptibility in a model of this compound neurotoxicity. Redox Report, 18(4), 146-154. [Link]

-

Thomas, B., & Beal, M. F. (2011). DJ-1 acts in parallel to the PINK1/parkin pathway to control mitochondrial function and autophagy. Human Molecular Genetics, 20(3), 447-459. [Link]

-

Yilmaz, A., & Iraz, M. (2023). Effect of this compound (PQ) on mitochondrial function. Mitochondria in... ResearchGate. [Link]

-

Richardson, J. R., Quan, Y., Sherer, T. B., Greenamyre, J. T., & Miller, G. W. (2005). This compound Neurotoxicity is Distinct from that of MPTP and Rotenone. Toxicological Sciences, 88(1), 193-201. [Link]

-

Gonzalez-Polo, R. A., Bravo-San Pedro, J. M., Gómez-Sánchez, R., Pizarro-Estrella, E., Niso-Santano, M., & Fuentes, J. M. (2014). Links Between this compound and Parkinson's Disease. OUCI. [Link]

-

Zaidi, A., & Michaelis, M. L. (2009). Effects of this compound-induced Oxidative Stress on the Neuronal Plasma Membrane Ca2+-ATPase. Free Radical Biology and Medicine, 47(10), 1438-1446. [Link]

-

Yang, W., & Tiffany-Castiglioni, E. (2015). This compound Induces Cell Death Through Impairing Mitochondrial Membrane Permeability. ResearchGate. [Link]

-

Barone, J. R., Tirona, M. T., Cohen, J. T., & Genter, M. B. (2017). Oxidative stress response after exposure to this compound in the brain... ResearchGate. [Link]

-

Rappold, P. M., Cui, M., Chesser, A. S., Tibbett, J., Grima, J. C., Duan, L., ... & Tieu, K. (2011). This compound neurotoxicity is mediated by the dopamine transporter and organic cation transporter-3. PubMed. [Link]

-

Sitte, H. H., & Freissmuth, M. (2016). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 74(1), 12.15.1-12.15.17. [Link]

-

Sriram, K., Kanthasamy, A., & Kanthasamy, A. G. (2015). Effects of decreased dopamine transporter levels on nigrostriatal neurons and this compound/maneb toxicity in mice. Neurotoxicology, 49, 11-20. [Link]

-

Zaidi, A., & Michaelis, M. L. (2009). Effects of this compound-induced Oxidative Stress on the Neuronal Plasma Membrane Ca2+-ATPase. Kansas City University's Digital Repository. [Link]

Sources

- 1. Causes of Parkinson's disease - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. This compound and Parkinson’s Disease: The Molecular Crosstalk of Upstream Signal Transduction Pathways Leading to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound neurotoxicity is mediated by the dopamine transporter and organic cation transporter-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound neurotoxicity is mediated by the dopamine transporter and organic cation transporter-3 | Scilit [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound neurotoxicity is mediated by the dopamine transporter and organic cation transporter-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. brieflands.com [brieflands.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Paraquat-Induced Oxidative Stress Pathways In Vitro: From Mechanistic Underpinnings to Experimental Design

An In-Depth Technical Guide for Researchers

Preamble: The Imperative for In Vitro Models of Paraquat Toxicity

This compound (PQ), a widely utilized bipyridyl herbicide, is notorious for its severe, multi-organ toxicity in humans, which is primarily driven by its capacity to induce overwhelming oxidative stress.[1] The study of its effects in vitro is not merely an academic exercise; it is a critical necessity for drug development professionals and toxicologists seeking to identify therapeutic targets and develop effective antidotes. Cellular models provide a controlled environment to dissect the complex, interwoven signaling cascades that are triggered by PQ, allowing for the precise evaluation of molecular events that are often obscured in vivo.

This guide moves beyond a simple recitation of facts. It is designed to provide senior researchers and drug development scientists with a foundational understanding of the core mechanisms of PQ-induced oxidative stress and to offer field-proven, validated protocols for its investigation. We will explore the causality behind experimental choices, ensuring that each step is understood not just in its execution, but in its scientific purpose.

Part 1: The Engine of Toxicity - this compound's Redox Cycle

The toxicity of this compound stems from its relentless and catalytic generation of reactive oxygen species (ROS) through a process known as redox cycling.[2] The this compound dication (PQ²⁺) possesses an electrochemical potential that allows it to readily accept a single electron from cellular reductases, such as NADPH oxidases or components of the mitochondrial electron transport chain (ETC).[3][4] This reduction forms the unstable this compound radical (PQ⁺•).

This radical then rapidly reacts with molecular oxygen (O₂) to generate the superoxide anion (O₂•⁻), a primary ROS.[1][5] In this reaction, the this compound radical is re-oxidized back to its dication form (PQ²⁺), making it immediately available to accept another electron and perpetuate the cycle.[5] This futile cycle consumes cellular reducing equivalents, primarily NADPH, and continuously produces a flux of superoxide radicals, initiating a cascade of oxidative damage.[6]

Caption: The core redox cycle of this compound.

Part 2: The Mitochondrion as the Primary Battlefield

While redox cycling can occur in various cellular compartments, mitochondria are a principal site of this compound-induced ROS production and subsequent damage.[3] The high metabolic activity and electron flux within the electron transport chain (ETC) make it a prime target and a potent amplifier of PQ's toxic effects.

Mechanism of Mitochondrial ROS Production: this compound cations are actively taken up into mitochondria, where they interact primarily with Complex I and Complex III of the ETC.[3] Electrons leaking from these complexes can be intercepted by PQ²⁺, initiating the redox cycle directly within the mitochondrial matrix. This leads to a massive, localized burst of superoxide production.[3] The superoxide is then rapidly converted to hydrogen peroxide (H₂O₂) by superoxide dismutase 2 (SOD2). This overwhelming ROS production has several critical consequences:

-

Mitochondrial Membrane Potential (ΔΨm) Collapse: Oxidative damage to mitochondrial membranes and proteins disrupts the proton gradient, leading to a loss of the mitochondrial membrane potential.[7][8] This is a critical event, signifying severe mitochondrial dysfunction.

-

Opening of the Permeability Transition Pore (mPTP): The combination of high matrix Ca²⁺ (due to membrane depolarization) and oxidative stress triggers the opening of the mPTP, a non-specific channel in the inner mitochondrial membrane. This leads to swelling, rupture of the outer membrane, and the release of pro-apoptotic factors.

-

Cytochrome c Release: Following outer membrane permeabilization, cytochrome c, a key component of the ETC, is released into the cytoplasm.[9][10] This is a point-of-no-return for the cell, committing it to the intrinsic pathway of apoptosis.

Caption: this compound's assault on the mitochondrion.

Part 3: Cellular Signaling Cascades - The Response to Stress

The flood of ROS generated by this compound acts as a potent signaling event, activating multiple intracellular pathways. These pathways initially attempt to mitigate the damage but can ultimately trigger programmed cell death when the stress becomes insurmountable.

The Nrf2/ARE Antioxidant Response

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the master regulator of the endogenous antioxidant response.[6] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Oxidative stress, however, modifies Keap1, allowing Nrf2 to translocate to the nucleus.[11] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous protective genes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme with antioxidant and anti-inflammatory properties.[12]

-

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A detoxifying enzyme.[12]

-

Genes involved in glutathione (GSH) synthesis and regeneration.

While Nrf2 activation is a crucial defense mechanism, severe or prolonged this compound exposure can overwhelm this system.[6][13]

Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPK pathways are critical signaling cascades that regulate cellular processes like proliferation, differentiation, and apoptosis.[14] this compound exposure activates all three major MAPK families:

-

c-Jun N-terminal Kinase (JNK) and p38: These are considered "stress-activated" protein kinases (SAPKs). Their activation by this compound-induced ROS is strongly linked to the initiation of apoptosis.[14][15] Activated JNK can phosphorylate transcription factors like c-Jun, promoting the expression of pro-apoptotic genes.[16]

-

Extracellular signal-Regulated Kinase (ERK): The role of ERK in this compound toxicity is more complex. While often associated with survival signals, some studies show that sustained ERK activation by this compound can paradoxically promote apoptosis, potentially by functioning upstream of cytochrome c release.[10][17]

The Apoptotic Cascade

Ultimately, if the cellular damage is too severe, the cell undergoes programmed cell death, primarily through apoptosis.[8]

-

Intrinsic (Mitochondrial) Pathway: As described above, the release of cytochrome c is the key initiating event.[8] In the cytoplasm, cytochrome c binds to Apaf-1, leading to the assembly of the apoptosome and the activation of the initiator Caspase-9 .[6][18]

-

Executioner Caspases: Activated Caspase-9 then cleaves and activates executioner caspases, most notably Caspase-3 .[19] Active Caspase-3 orchestrates the dismantling of the cell by cleaving critical cellular substrates, including PARP (Poly (ADP-ribose) polymerase), leading to the characteristic morphological changes of apoptosis.[19]

-

Bcl-2 Family Proteins: This family of proteins acts as the gatekeeper of the mitochondrial pathway. Pro-apoptotic members like Bax and Bak promote the release of cytochrome c, while anti-apoptotic members like Bcl-2 and Bcl-xL inhibit it.[8][20] this compound exposure typically shifts the balance in favor of the pro-apoptotic proteins, increasing the Bax/Bcl-2 ratio.[8][19]

In some cases of extreme oxidative stress, this compound can also induce necrosis, a more chaotic form of cell death characterized by cell swelling and lysis.[21][22]

Part 4: Experimental Design and Protocols

A robust investigation of this compound's in vitro toxicity requires a multi-faceted approach, employing a series of validated assays to probe different aspects of the oxidative stress pathways.

Model Selection and Treatment

The choice of cell line is critical and should be guided by the research question. Human-induced pluripotent stem cell (hiPSC)-derived models are also gaining traction for providing more physiologically relevant data.[23][24]

| Cell Line | Origin | Relevance | Typical PQ Concentration | Typical Exposure Time |

| SH-SY5Y | Human Neuroblastoma | Parkinson's Disease, Neurotoxicity | 100 µM - 1 mM | 24 - 48 hours |

| A549 | Human Lung Carcinoma | Pulmonary Toxicity | 100 µM - 500 µM | 24 - 48 hours |

| Neuro-2a (N2a) | Mouse Neuroblastoma | Neurotoxicity | 100 µM - 1 mM | 24 hours |

| RAW 264.7 | Mouse Macrophage | Immunotoxicity, Inflammation | 75 µM - 150 µM | 24 hours |

Experimental Workflow: A typical experimental workflow involves cell seeding, this compound treatment, and subsequent endpoint analysis.

Caption: General experimental workflow for in vitro this compound studies.

Core Experimental Protocols

Causality Note: These protocols are designed to be self-validating. Always include an untreated control (vehicle only) and a positive control where applicable (e.g., H₂O₂ for ROS assays). A dose-response experiment is crucial to establish the toxicity threshold in your specific model.

Protocol 1: Measurement of Intracellular ROS using DCFH-DA

-

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping DCFH within the cell. ROS then oxidizes DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[25]

-

Methodology:

-

Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Treat cells with desired concentrations of this compound for the specified time (e.g., 1-6 hours). Include a positive control (e.g., 100 µM H₂O₂) and a vehicle control.

-

Remove the treatment media and wash cells once with warm PBS.

-

Load cells with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C in the dark.

-

Remove the loading buffer and wash cells twice with warm PBS.

-

Add PBS to each well and immediately measure fluorescence on a plate reader with excitation at ~485 nm and emission at ~530 nm.[26]

-

-

Expected Outcome: A dose-dependent increase in DCF fluorescence in this compound-treated cells.

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

-

Principle: JC-1 is a ratiometric dye that exists as green fluorescent monomers at low ΔΨm (in damaged cells) and forms red fluorescent "J-aggregates" at high ΔΨm (in healthy cells). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

-

Methodology:

-

Seed and treat cells as described above (a 24-hour treatment is common for this endpoint).

-

Remove treatment media and wash cells once with warm PBS.

-

Incubate cells with 5 µM JC-1 in culture media for 20-30 minutes at 37°C.

-

Remove the staining solution and wash cells twice with PBS.

-

Measure fluorescence using a plate reader or visualize using a fluorescence microscope. Read green fluorescence (Ex/Em ~485/530 nm) and red fluorescence (Ex/Em ~535/590 nm).

-

-

Expected Outcome: A dose-dependent decrease in the red/green fluorescence ratio in PQ-treated cells.[8]

Protocol 3: Quantification of Apoptosis and Necrosis via Annexin V/Propidium Iodide (PI) Staining

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. PI is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

-

Methodology:

-

Seed cells in a 6-well plate and treat with this compound for 24-48 hours.

-

Harvest both adherent and floating cells and pellet by centrifugation.

-

Wash the cell pellet once with cold PBS.

-

Resuspend cells in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze immediately by flow cytometry.

-

-

Data Interpretation:

-

Annexin V (-) / PI (-): Live cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic/necrotic cells

-

Annexin V (-) / PI (+): Necrotic cells (or nuclear debris)

-

Protocol 4: Measurement of Antioxidant Enzyme Activity

-

Principle: These are spectrophotometric assays based on the specific enzymatic activity of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) in cell lysates.[27][28]

-

Methodology (General):

-

Treat cells in a larger format (e.g., 10 cm dish) with this compound.

-

Harvest cells and prepare a cell lysate via sonication or freeze-thaw cycles in an appropriate buffer on ice.

-

Centrifuge to pellet debris and collect the supernatant (cytosolic fraction).

-

Determine the total protein concentration of the lysate using a BCA or Bradford assay for normalization.

-

Perform activity assays using commercially available kits or established protocols.[28][29][30]

-

SOD Assay: Often measures the inhibition of a chromogen reduction by superoxide generated from a xanthine/xanthine oxidase system.[27]

-

Catalase Assay: Measures the rate of H₂O₂ decomposition, often by monitoring the decrease in absorbance at 240 nm.[28]

-

GPx Assay: Typically measures the rate of NADPH oxidation coupled to the reduction of glutathione disulfide (GSSG) by glutathione reductase.[30]

-

-

-

Expected Outcome: A decrease in the activity of these key antioxidant enzymes following significant this compound-induced stress.[6][12]

References

-

Castello, P. R., Drechsel, D. A., & Patel, M. (2007). Mitochondria Are a Major Source of this compound-induced Reactive Oxygen Species Production in the Brain. Journal of Biological Chemistry. [Link]

-

Han, J., Zhang, Z., Yang, S., Wang, J., Yang, X., & He, J. (2019). Crosstalk between Mitochondrial Fission and Oxidative Stress in this compound-Induced Apoptosis in Mouse Alveolar Type II Cells. Oxidative Medicine and Cellular Longevity. [Link]

-

Mohammadi-Sardoo, M., & Dini-Andreote, F. (2013). Evidence of Oxidative Damage in this compound Toxicity. Archives of Industrial Hygiene and Toxicology. [Link]

-

Seo, J. H., Lee, K. M., & Lee, Y. S. (2014). This compound Induces Apoptosis through Cytochrome C Release and ERK Activation. Toxicological Research. [Link]

-

Li, X., Han, X., Li, Y., Wang, C., Li, Y., & Li, Y. (2022). This compound induces apoptosis, programmed necrosis, and immune dysfunction in CIK cells via the PTEN/PI3K/AKT axis. Fish & Shellfish Immunology. [Link]

-

Drechsel, D. A., & Patel, M. (2010). This compound-induced production of reactive oxygen species in brain mitochondria. Methods in Enzymology. [Link]

-

Gac, A., Le-Dévédec, S., Fraczek, J., et al. (2022). An in vitro strategy using multiple human induced pluripotent stem cell-derived models to assess the toxicity of chemicals: A case study on this compound. Toxicology in Vitro. [Link]

-

Fabisiewicz, A., Fylaktakidou, K. C., & Kagan, V. E. (1998). Bcl-2 Inhibits Selective Oxidation and Externalization of Phosphatidylserine During this compound-Induced Apoptosis. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

-

Meng, F., Wang, K., Li, T., et al. (2021). Mutual promotion of mitochondrial fission and oxidative stress contributes to mitochondrial-DNA-mediated inflammation and epithelial-mesenchymal transition in this compound-induced pulmonary fibrosis. Cell Biology and Toxicology. [Link]

-

Li, G., He, J., & Zhang, L. (2015). Nrf2/ARE Pathway Involved in Oxidative Stress Induced by this compound in Human Neural Progenitor Cells. Oxidative Medicine and Cellular Longevity. [Link]

-

Day, B. J., & Kligerman, A. D. (1999). A mechanism of this compound toxicity involving nitric oxide synthase. Proceedings of the National Academy of Sciences. [Link]

-

Han, J., Zhang, Z., Yang, S., Wang, J., Yang, X., & He, J. (2019). Crosstalk between Mitochondrial Fission and Oxidative Stress in this compound-Induced Apoptosis in Mouse Alveolar Type II Cells. ResearchGate. [Link]

-

Kim, S. J., Lee, S. M., & Kim, C. S. (2015). This compound Induces Apoptosis through a Mitochondria-Dependent Pathway in RAW264.7 Cells. Journal of Veterinary Science. [Link]

-

Li, G., He, J., & Zhang, L. (2015). Nrf2/ARE Pathway Involved in Oxidative Stress Induced by this compound in Human Neural Progenitor Cells. Oxidative Medicine and Cellular Longevity. [Link]

-

Ghasempour, A., Etemad, L., & Alavizadeh, S. H. (2022). This compound induced oxidative stress, DNA damage, and cytotoxicity in lymphocytes. BMC Pharmacology and Toxicology. [Link]

-

Alural, B., Oztas, E., & Gokalp, O. (2020). Cellular and Molecular Events Leading to this compound-Induced Apoptosis: Mechanistic Insights into Parkinson's Disease Pathophysiology. Journal of Toxicology. [Link]

-

McCormack, A. L., & Di Monte, D. A. (2002). Redox cycling of the herbicide this compound in microglial cultures. Journal of Neurochemistry. [Link]

-

Gac, A., Le-Dévédec, S., Fraczek, J., et al. (2022). An in vitro strategy using multiple human induced pluripotent stem cell-derived models to assess the toxicity of chemicals: A case study on this compound. ResearchGate. [Link]

-

Zhang, Z., Wang, J., & Chen, J. (2018). Nrf2 overexpression protects against this compound-induced A549 cell injury primarily by upregulating P-glycoprotein and reducing intracellular this compound accumulation. Molecular Medicine Reports. [Link]

-

Yang, W., & Tiffany-Castiglioni, E. (2008). Effect of this compound on the activities of caspase 9 and 3. Toxicology Letters. [Link]

-

Weydert, C. J., & Cullen, J. J. (2010). Measurement of Superoxide Dismutase, Catalase, and Glutathione Peroxidase in Cultured Cells and Tissue. Nature Protocols. [Link]

-

Ramkumar, A., D'Souza, J., & D'Souza, V. (2021). This compound and Parkinson's Disease: The Molecular Crosstalk of Upstream Signal Transduction Pathways Leading to Apoptosis. Biomolecules. [Link]

-

Chen, Y. C., Lin, C. F., & Hsieh, Y. C. (2024). Roles of oxidative stress/JNK/ERK signals in this compound-triggered hepatic apoptosis. Toxicology. [Link]

-

McCormack, A. L., Atienza, J. G., & Di Monte, D. A. (2005). The redox cycling mechanism of this compound. Journal of Neurochemistry. [Link]

-

Takaki, J., Kuno, T., & Ikeyama, S. (2020). Necrosis in human neuronal cells exposed to this compound. The Journal of Toxicological Sciences. [Link]

-

Seo, J. H., Lee, K. M., & Lee, Y. S. (2015). This compound Induces Apoptosis through Cytochrome C Release and ERK Activation. Toxicological Research. [Link]

-

Yang, W., & Tiffany-Castiglioni, E. (2005). Effect of this compound on ROS levels in SH-SY5Y cells. Journal of Toxicology and Environmental Health, Part A. [Link]

-

Tomin, T., Stepanov, A., & Chekulyaeva, L. (2021). Neuroprotective Effect of 1,4-Naphthoquinones in an In Vitro Model of this compound and 6-OHDA-Induced Neurotoxicity. International Journal of Molecular Sciences. [Link]

-

Ju, J. H., Kim, H. J., & Kim, H. R. (2021). Effect of Vasicinone against this compound-Induced MAPK/p53-Mediated Apoptosis via the IGF-1R/PI3K/AKT Pathway in a Parkinson's Disease-Associated SH-SY5Y Cell Model. International Journal of Molecular Sciences. [Link]

-

Shukla, A. K., Pragya, P., & Chaouhan, H. S. (2014). This compound-Induced Ultrastructural Changes and DNA Damage in the Nervous System Is Mediated via Oxidative-Stress-Induced Cytotoxicity in Drosophila melanogaster. Toxicological Sciences. [Link]

-

Peng, J., Stevenson, F. F., & Doctrow, S. R. (2005). Effects of EUK compounds on this compound-induced caspase-3 activation and cell death in dopaminergic N27 cells in vitro. Journal of Neuroscience Research. [Link]

-

Various Authors. (2015). How can i measure the antioxidant enzyme CAT,SOD,GPx in Fish tissues exposed to pesticide?. ResearchGate. [Link]

-

Tomin, T., Stepanov, A., & Chekulyaeva, L. (2021). Neuroprotective Effect of 1,4-Naphthoquinones in an In Vitro Model of this compound and 6-OHDA-Induced Neurotoxicity. International Journal of Molecular Sciences. [Link]

-

Li, C., Wu, Y., & Wang, Z. (2022). Ginkgolide C Alleviates Acute Lung Injury Caused by this compound Poisoning via Regulating the Nrf2 and NF-κB Signaling Pathways. Oxidative Medicine and Cellular Longevity. [Link]

-

Wang, Y., Zhang, Y., & Liu, Y. (2023). Molecular mechanism of this compound-induced ferroptosis leading to pulmonary fibrosis mediated by Keap1/Nrf2 signaling pathway. Cell Death Discovery. [Link]

-

Chen, Y., Li, Q., & Wang, J. (2019). This compound induces apoptosis in human lung type Ⅱ alveolar epithelial like cells A549 through a p53-mediated mitochondrial pathway. Journal of Clinical Emergency. [Link]

-

Flohe, L. (2024). Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay. Redox Biology. [Link]

-

Singh, R., Letai, A., & Sarosiek, K. (2019). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Cell and Developmental Biology. [Link]

-

BioVision Incorporated. (N.D.). Glutathione Peroxidase (GPx) Assay Kit. BioVision. [Link]

Sources

- 1. brieflands.com [brieflands.com]

- 2. researchgate.net [researchgate.net]

- 3. Mitochondria Are a Major Source of this compound-induced Reactive Oxygen Species Production in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A mechanism of this compound toxicity involving nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nrf2/ARE Pathway Involved in Oxidative Stress Induced by this compound in Human Neural Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Induces Apoptosis through a Mitochondria-Dependent Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crosstalk between Mitochondrial Fission and Oxidative Stress in this compound-Induced Apoptosis in Mouse Alveolar Type II Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Induces Apoptosis through Cytochrome C Release and ERK Activation [biomolther.org]

- 11. Molecular mechanism of this compound-induced ferroptosis leading to pulmonary fibrosis mediated by Keap1/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nrf2/ARE Pathway Involved in Oxidative Stress Induced by this compound in Human Neural Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. This compound and Parkinson’s Disease: The Molecular Crosstalk of Upstream Signal Transduction Pathways Leading to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Roles of oxidative stress/JNK/ERK signals in this compound-triggered hepatic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of Vasicinone against this compound-Induced MAPK/p53-Mediated Apoptosis via the IGF-1R/PI3K/AKT Pathway in a Parkinson’s Disease-Associated SH-SY5Y Cell Model [mdpi.com]

- 17. This compound Induces Apoptosis through Cytochrome C Release and ERK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cellular and Molecular Events Leading to this compound-Induced Apoptosis: Mechanistic Insights into Parkinson’s Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. Necrosis in human neuronal cells exposed to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. An in vitro strategy using multiple human induced pluripotent stem cell-derived models to assess the toxicity of chemicals: A case study on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Neuroprotective Effect of 1,4-Naphthoquinones in an In Vitro Model of this compound and 6-OHDA-Induced Neurotoxicity [mdpi.com]

- 27. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]

- 30. sciencellonline.com [sciencellonline.com]

The Redox Cycle of Ruin: A Technical History of Paraquat as a Research Neurotoxicant

An In-depth Guide for Researchers and Drug Development Professionals

Foreword: From Broadleaf Weed Killer to a Tool in Parkinson's Research

First synthesized in 1882 and introduced as a potent herbicide in 1962, paraquat (1,1'-dimethyl-4,4'-bipyridinium dichloride) revolutionized agriculture with its fast-acting, non-selective weed control.[1][2] Its utility, however, has long been shadowed by its extreme toxicity to humans and animals.[3] The modern history of this compound in neuroscience research began not in a field of crops, but with a tragic series of drug-induced parkinsonism cases in the 1980s. These cases were traced to a contaminant, MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is metabolized in the brain to the neurotoxin MPP+ (1-methyl-4-phenylpyridinium).[4] The striking structural similarity between MPP+ and this compound sparked a decades-long scientific inquiry into whether the widely used herbicide could be a contributing environmental factor to Parkinson's disease (PD), a progressive neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the substantia nigra.[1][3][4] This guide provides a technical deep-dive into the history, mechanisms, and experimental systems that have established this compound as a critical, albeit controversial, tool in neurodegeneration research.

Part 1: The Epidemiological Signal: Correlating Exposure with Disease

The hypothesis born from chemical similarity gained traction through numerous epidemiological studies. While not uniformly consistent and subject to debate, a significant body of evidence has linked this compound exposure to an increased risk of developing Parkinson's disease.[4][5] Case-control studies in agricultural regions of California and elsewhere consistently found that individuals living or working near areas with this compound application had a higher incidence of PD.[4]

Meta-analyses have attempted to synthesize these findings to provide a clearer picture. For instance, some analyses of multiple case-control studies calculated a statistically significant increase in the odds of developing PD with this compound exposure.[6][7][8] These studies are critical as they provide the human-centric rationale for the mechanistic laboratory work that followed. However, it is crucial for researchers to acknowledge the existing controversy. Some large-scale prospective cohort studies, such as certain analyses of the Agricultural Health Study (AHS), and industry-sponsored reviews have reported no statistically significant association, arguing that the evidence for a causal link is inconclusive.[4][9][10] This ongoing debate underscores the complexity of linking environmental exposures to neurodegenerative diseases and highlights the importance of robust, multi-faceted research approaches.

| Study Type | Key Finding | Representative Odds Ratio (OR) / Risk Increase | Source |

| Meta-Analysis | Statistically significant association between this compound exposure and PD. | OR = 1.64 (95% CI: 1.27-2.13) | [6] |

| Meta-Analysis | PD occurrence was 25% higher in participants exposed to this compound. | OR ≈ 1.25 | [7][8] |

| Human Exposure Study | Participants using this compound were 2.5 times more likely to have PD. | Risk Increase = 250% | [2][11] |

Part 2: Unraveling the Mechanism: The Core of this compound's Neurotoxicity

The central mechanism of this compound's toxicity is a relentless process of redox cycling , which turns the molecule into a perpetual generator of cellular toxins. This process is the foundational concept upon which most experimental models of this compound neurotoxicity are built.

The Engine of Destruction: Redox Cycling and Oxidative Stress

Once inside the cell, the this compound dication (PQ²⁺) accepts an electron from cellular reducing agents, primarily NADPH, via enzymes like NADPH-cytochrome P450 reductase.[12][13] This transforms it into a highly reactive monovalent radical cation (PQ⁺•). This radical immediately reacts with molecular oxygen (O₂) to regenerate the parent PQ²⁺, while simultaneously producing a superoxide anion (O₂⁻•).[12][14][15] This futile cycle repeats, consuming cellular reducing equivalents (NADPH) and flooding the cell with superoxide.[12]

The superoxide anion is the primary product, which is then dismutated to hydrogen peroxide (H₂O₂). In the presence of transition metals like iron, which is abundant in the substantia nigra, H₂O₂ can be converted into the extremely reactive hydroxyl radical (•OH). These reactive oxygen species (ROS) indiscriminately attack cellular macromolecules, causing lipid peroxidation, protein oxidation, and DNA damage, culminating in a state of severe oxidative stress .[13]

The Powerhouse Under Siege: Mitochondrial Dysfunction

Mitochondria are both a primary source and a primary target of this compound-induced ROS.[14] The electron transport chain (ETC), particularly Complex I, can donate electrons to this compound, fueling its redox cycle directly within the organelle.[15] This intramitochondrial ROS production is highly damaging.

The consequences for the mitochondrion are catastrophic:

-

Decreased Mitochondrial Membrane Potential (ΔΨm): The integrity of the inner mitochondrial membrane collapses, a key indicator of cellular distress and an early event in apoptosis.[1]

-

Impaired ATP Synthesis: With a disrupted ETC and membrane potential, the cell's energy production plummets.

-

Release of Pro-Apoptotic Factors: The damaged mitochondrial outer membrane allows for the release of proteins like cytochrome c into the cytosol, which directly activates the caspase cascade and initiates programmed cell death (apoptosis).

The Inflammatory Response: Microglial Activation

Neuroinflammation is a critical secondary mechanism of this compound-induced neurodegeneration. This compound exposure activates microglia, the resident immune cells of the brain.[16][17] Activated microglia shift to a pro-inflammatory M1 phenotype, releasing a barrage of cytotoxic factors, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as more ROS via their own NADPH oxidase (NOX) enzymes.[18][19][20] This creates a self-perpetuating cycle of inflammation and neuronal damage, where the initial oxidative stress is amplified by a secondary immune assault.[16] This inflammatory priming can render dopaminergic neurons, already vulnerable, even more susceptible to subsequent toxic insults.[17]

Part 3: Modeling Neurodegeneration: In Vitro and In Vivo Systems

To dissect these mechanisms, researchers have developed a suite of reliable experimental models. The choice of model is critical and depends on the specific question being asked, from high-throughput screening of potential neuroprotectants to studying complex behavioral deficits.

In Vitro Models: Isolating Cellular Mechanisms

-

Human Neuroblastoma SH-SY5Y Cells: This is the workhorse cell line for this compound research. These cells are of human origin and can be differentiated into a more mature, neuron-like phenotype, expressing key proteins like the dopamine transporter (DAT). They provide a robust and reproducible system for studying oxidative stress, mitochondrial dysfunction, and apoptosis.

-

Microglial Cell Lines (e.g., BV-2): To study the neuroinflammatory component, murine BV-2 microglial cells are often used. They can be treated with this compound directly to study the mechanisms of activation or co-cultured with neuronal cells to investigate microglia-mediated neurotoxicity.[18]

Workflow: Assessing this compound-Induced Mitochondrial Dysfunction In Vitro

Protocol: JC-1 Assay for Mitochondrial Membrane Potential

This protocol is a self-validating system because it includes a positive control (CCCP), a chemical that is known to collapse the mitochondrial membrane potential, ensuring the assay is working correctly.

-

Cell Plating: Seed SH-SY5Y cells in a 96-well black, clear-bottom plate at a density that will result in approximately 80% confluency at the time of the assay. Culture overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 10-1000 µM) for a desired time (e.g., 24 hours). Include a vehicle-only negative control and a positive control (e.g., 50 µM CCCP for 30 minutes).[21][22]

-

JC-1 Staining Solution Preparation: Prepare a fresh JC-1 staining solution by diluting a concentrated stock (e.g., 1:10) in warm cell culture medium immediately before use.[23]

-

Staining: Remove the treatment media and add the JC-1 staining solution to each well. Incubate for 15-30 minutes at 37°C, protected from light.[21][22][23]

-

Wash: Carefully aspirate the staining solution. Wash the cells once or twice with a pre-warmed assay buffer (often provided in commercial kits).[23]

-

Fluorescence Measurement: Immediately measure the fluorescence.

-

Analysis: The result is expressed as a ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential and an increase in apoptosis.

In Vivo Models: Recreating Parkinsonian Features

Rodent models are indispensable for studying the systemic effects of this compound and the resulting behavioral deficits that mimic parkinsonism. The C57BL/6 mouse strain is commonly used.

-

Administration: this compound is typically administered via intraperitoneal (i.p.) injection. A common regimen involves repeated injections (e.g., 10 mg/kg, twice weekly for three weeks) to model chronic exposure.[24] This method has been shown to effectively cause the loss of dopaminergic neurons in the substantia nigra.[24][25]

-

Behavioral Assessment: Motor coordination and balance are assessed using tests like the Rotarod . A deficit is observed as a reduced latency to fall from the rotating rod.[25]

-

Histological Analysis: Post-mortem brain tissue analysis is the definitive endpoint. Immunohistochemical staining for Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, is used to quantify the loss of dopaminergic neurons in the substantia nigra. Studies report losses of approximately 40-65% with established protocols.[24][25]

| Parameter | Typical Finding in this compound-Treated Mice | Source |

| Dosing Regimen | 10 mg/kg i.p., multiple injections over weeks | [24] |

| Motor Function | Decreased latency to fall on Rotarod test | [25] |

| Neuron Loss | ~65% loss of TH-positive neurons in substantia nigra | [25] |

| Neuron Loss | ~40% loss of TH-positive neurons in substantia nigra | [24] |

Protocol: Rotarod Test for Motor Coordination in Mice

This protocol is self-validating through the use of multiple trials and inter-trial intervals, which ensures the observed effect is a stable motor deficit rather than a one-time anomaly or simple fatigue.

-

Acclimation: Acclimate mice to the testing room for at least 30-60 minutes before the test begins to reduce stress.[26][27]

-

Training/Habituation (Optional but Recommended): On the day before testing, place mice on the rod at a low, constant speed (e.g., 4-5 RPM) for 60 seconds. This helps habituate them to the apparatus.[27]

-

Testing Procedure:

-

Set the Rotarod to an accelerating program (e.g., from 4 to 40 RPM over 300 seconds).[27][28][29]

-

Place a mouse on its designated lane on the rod and start the trial.

-

Record the latency (time in seconds) until the mouse falls off the rod or clings to the rod and completes a full passive rotation.[26][28]

-

-

Multiple Trials: Perform a total of three trials for each mouse, with a 15-minute inter-trial interval to allow for rest.[26][28]

-

Data Analysis: The average latency to fall across the three trials is calculated for each mouse. A statistically significant decrease in the average latency for the this compound-treated group compared to the saline-treated control group indicates a motor deficit.

Part 4: Conclusion and Future Directions

The history of this compound in neurotoxicant research is a compelling example of how a chemical's structural similarity to a known toxin can launch a field of investigation. From initial suspicion in the 1980s to a wealth of epidemiological and mechanistic data today, this compound has become an invaluable, if debated, tool for modeling the environmental component of Parkinson's disease.[2] The research has firmly established its mechanisms of action through oxidative stress, mitochondrial dysfunction, and neuroinflammation. The experimental protocols developed over the years are now standardized and provide a robust platform for testing potential therapeutic interventions.

For drug development professionals, the this compound model offers a relevant system to screen for compounds that can mitigate oxidative stress, protect mitochondrial function, or suppress neuroinflammation. The ongoing debate over its precise role in human PD does not diminish its utility as a research tool; rather, it highlights the multifactorial nature of neurodegenerative diseases. Future research will likely focus on gene-environment interactions, exploring how genetic predispositions might sensitize individuals to this compound's neurotoxic effects, and further refining models to better understand the chronic, low-dose exposure scenarios relevant to human populations.

References

-

Peerali, Y. et al. (2018). This compound exposure and Parkinson's disease: A systematic review and meta-analysis. Arch Environ Occup Health. Available at: [Link]

-

Creative Bioarray. JC-1 Mitochondrial Membrane Potential Assay. Available at: [Link]

-

Ritz, B. et al. (2024). This compound and Parkinson's disease: has the burden of proof shifted?. Brain. Available at: [Link]

-

Yang, H. et al. (2021). This compound-activated BV-2 microglia induces neuroinflammatory responses in the neuron model through NF-κB signaling pathway. Toxicol In Vitro. Available at: [Link]

-

Vaccari, C. et al. (2019). This compound and Parkinson's disease: a systematic review and meta-analysis of observational studies. J Toxicol Environ Health B Crit Rev. Available at: [Link]

-

Purisai, M. G. et al. (2007). Microglial activation as a priming event leading to this compound-induced dopaminergic cell degeneration. Neurobiology of Disease. Available at: [Link]

-

Weed, D. L. (2021). This compound and Parkinson's Disease: A Systematic Assessment of Recent Epidemiologic Evidence. Medical Research Archives. Available at: [Link]

-

Vaccari, C. et al. (2019). This compound and Parkinson's disease: a systematic review and meta-analysis of observational studies. Taylor & Francis Online. Available at: [Link]

-

Mouse Metabolic Phenotyping Centers. Rotarod. Available at: [Link]

-

Widdowson, P. S. et al. (1996). No changes in behaviour, nigro-striatal system neurochemistry or neuronal cell death following toxic multiple oral this compound administration to rats. Neurotoxicology. Available at: [Link]

-

ResearchGate. MitoProbe™ JC-1 Assay staining protocol for flow cytometry. Available at: [Link]

-

protocols.io. Rotarod-Test for Mice. Available at: [Link]

-

Stanford University. Protocol for Rotarod Coordination testing. Available at: [Link]

-

Liu, Y. et al. (2022). This compound mediates BV-2 microglia activation by raising intracellular ROS and inhibiting Akt1 phosphorylation. Toxicology Letters. Available at: [Link]

-

International Mouse Phenotyping Consortium. Rotarod Protocol. Available at: [Link]

-

Elabscience. Mitochondrial Membrane Potential Assay Kit(with JC-1). Available at: [Link]

-

RWD Life Science. (2022). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. Available at: [Link]

-

HiMedia Laboratories. EZAssayTM Mitochondrial Membrane Potential Assay Kit with JC-1. Available at: [Link]

-

R Discovery. This compound and Parkinson's disease: a systematic review and meta-analysis of observational studies. Available at: [Link]

-

Hunot, S. et al. (2005). JNK3 Mediates this compound- and Rotenone-Induced Dopaminergic Neuron Death. Journal of Neuropathology & Experimental Neurology. Available at: [Link]

-

Yang, H. et al. (2019). This compound modulates microglia M1/M2 polarization via activation of TLR4-mediated NF-κB signaling pathway. Chemico-Biological Interactions. Available at: [Link]

-

Castello, P. R. et al. (2007). Mitochondria Are a Major Source of this compound-induced Reactive Oxygen Species Production in the Brain. Journal of Biological Chemistry. Available at: [Link]

-

Purisai, M. G. et al. (2007). Microglial activation as a priming event leading to this compound-induced dopaminergic cell degeneration. Neurobiology of Disease. Available at: [Link]

-

The New Lede. (2023). Parkinson's and pesticides: Inside the fight over this compound. YouTube. Available at: [Link]

-

American Council on Science and Health. (2021). This compound Causes Parkinson's? New Review Creates Trouble for Trial Lawyers. Available at: [Link]

-

ELG Law. (2021). Timeline of this compound Herbicide Linked with Parkinson's Disease. Available at: [Link]

-

Drugwatch. (2021). This compound Lawsuits Filed Over Link to Parkinson's Disease. Available at: [Link]

-

Chear, N. J. Y. et al. (2021). This compound and Parkinson's Disease: The Molecular Crosstalk of Upstream Signal Transduction Pathways Leading to Apoptosis. International Journal of Molecular Sciences. Available at: [Link]

-

ResearchGate. Figure 2. Redox cycle of this compound (PQ). In the cytosolic fraction, PQ.... Available at: [Link]

-

ResearchGate. The redox cycling mechanism of this compound. The this compound dication (PQ 2 +.... Available at: [Link]

-

González-Polo, R. A. et al. (2004). Inhibition of this compound-Induced Autophagy Accelerates the Apoptotic Cell Death in Neuroblastoma SH-SY5Y Cells. Toxicological Sciences. Available at: [Link]

-

Australian Pesticides and Veterinary Medicines Authority. (2016). This compound Toxicology Report Supplement II - Neurotoxicology. Available at: [Link]

-

National Institute of Environmental Health Sciences. (2011). Rotenone and this compound Linked to Parkinson's Disease: Human Exposure Study Supports Years of Animal Studies. Environmental Health Perspectives. Available at: [Link]

-

Samiec, M. et al. (2001). Redox Cycling and Increased Oxygen Utilization Contribute to Diquat-induced Oxidative Stress and Cytotoxicity in Chinese Hamster Ovary Cells Overexpressing NADPH-cytochrome P450 Reductase. Archives of Biochemistry and Biophysics. Available at: [Link]

-